Savolitinib Plus Osimertinib vs. Chemotherapy in MET-Amplified NSCLC: Phase III SACHI Trial PFS Data
In a randomized Phase III SACHI study comparing savolitinib plus osimertinib versus platinum-based doublet chemotherapy in patients with EGFR-mutant, MET-amplified advanced NSCLC post-progression on EGFR TKI, the savolitinib combination demonstrated significantly prolonged progression-free survival [1]. The trial enrolled 211 patients with centrally confirmed MET amplification (MET copy number ≥5 or MET/CEP7 ratio ≥2.0 for prior 1st/2nd generation EGFR TKI; MET copy number ≥10 for prior 3rd generation EGFR TKI) [1]. This represents the only Phase III randomized data for a MET inhibitor combination in this specific post-EGFR TKI resistance setting with a chemotherapy comparator arm.
| Evidence Dimension | Investigator-assessed median progression-free survival (mPFS) in ITT population |
|---|---|
| Target Compound Data | 8.2 months (95% CI: 6.9–11.2) |
| Comparator Or Baseline | Chemotherapy (pemetrexed plus carboplatin/cisplatin): 4.5 months (95% CI: 3.0–5.4) |
| Quantified Difference | Hazard ratio (HR) = 0.34; p < 0.0001; 3.7-month absolute mPFS improvement |
| Conditions | Phase III randomized open-label trial (SACHI, NCT05015608); 250 planned, 211 randomized patients with EGFR-mutant MET-amplified advanced NSCLC post-progression on first-line EGFR TKI; crossover permitted from chemo to savolitinib combination after IRC-confirmed progression |
Why This Matters
This is the only Phase III randomized data demonstrating superior PFS for a MET inhibitor combination over standard chemotherapy in MET-amplified NSCLC post-EGFR TKI failure, providing a validated comparator benchmark for preclinical and translational studies.
- [1] Yang JC, Han JY, Cho BC, et al. Savolitinib (Savo) combined with osimertinib (osi) versus chemotherapy (chemo) in EGFR-mutant (EGFRm) and MET-amplification (METamp) advanced NSCLC after disease progression (PD) on EGFR tyrosine kinase inhibitor (TKI): Results from a randomized phase 3 SACHI study. J Clin Oncol. 2025;43(17_suppl):LBA8505. doi:10.1200/JCO.2025.43.17_suppl.LBA8505 View Source
